

Comparative Analysis of Linogliride Fumarate Cross-reactivity with Ion Channels

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Compound of Interest

Compound Name: **Linogliride Fumarate**

Cat. No.: **B15560095**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known ion channel activity of **Linogliride Fumarate** and outlines the experimental framework for assessing its cross-reactivity with other ion channels. While specific cross-reactivity data for **Linogliride Fumarate** is not extensively available in public literature, this document details its primary mechanism of action and presents the standard methodologies used to determine ion channel selectivity, a critical aspect of drug safety and development.

Primary Mechanism of Action of Linogliride Fumarate

Linogliride Fumarate is an oral hypoglycemic agent that acts as an insulin secretagogue.^[1] Its primary mechanism of action is the inhibition of ATP-sensitive potassium (KATP) channels in the plasma membrane of pancreatic beta-cells.^{[2][3][4]} The inhibition of these channels leads to membrane depolarization, which in turn opens voltage-dependent calcium channels. The subsequent influx of calcium ions increases intracellular calcium concentrations, triggering the exocytosis of insulin-containing secretory granules.^{[4][5]} Studies have demonstrated that Linogliride inhibits the K⁺ current through ATP-sensitive K⁺ channels in rat beta-cells, with a half-maximal inhibition observed at concentrations ranging from 6 to 25 μ M.^[4]

Importance of Ion Channel Cross-reactivity Screening

Assessing the cross-reactivity of a drug candidate with a panel of off-target ion channels is a crucial step in preclinical safety pharmacology.[\[6\]](#)[\[7\]](#) Unintended interactions with ion channels can lead to adverse effects, with a particular focus on cardiac ion channels like the human Ether-à-go-go-Related Gene (hERG) channel, as inhibition of this channel can lead to QT prolongation and potentially fatal cardiac arrhythmias.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) A comprehensive ion channel screening provides a selectivity profile of the compound, which is essential for predicting potential side effects and ensuring a favorable safety margin.

Comparative Ion Channel Activity of Linogliride Fumarate

Quantitative data on the cross-reactivity of **Linogliride Fumarate** with a broad range of ion channels is not readily available in the published literature. Therefore, the following table is presented as an illustrative example of a typical ion channel screening panel used in drug development to assess selectivity. The data for **Linogliride Fumarate** against its primary target is included, while the fields for other ion channels are marked as "Data not available" to highlight the need for such investigations.

Ion Channel	Gene	Tissue of Expression (Primary)	Linogliride Fumarate Activity (IC50)	Reference Compound Activity (IC50)
Primary Target				
KATP (Kir6.2/SUR1)	KCNJ11/ABCC8	Pancreatic β -cells	6-25 μ M[4]	Glibenclamide (~5 nM)
Cardiac Ion Channels				
hERG (Kv11.1)	KCNH2	Heart	Data not available	Dofetilide (~10 nM)
Nav1.5	SCN5A	Heart	Data not available	Lidocaine (~200 μ M)
Cav1.2	CACNA1C	Heart, Smooth Muscle	Data not available	Nifedipine (~100 nM)
KCNQ1/minK (IKs)	KCNQ1/KCNE1	Heart	Data not available	Chromanol 293B (~10 μ M)
Neuronal Ion Channels				
Nav1.1	SCN1A	Neurons (CNS)	Data not available	Tetrodotoxin (~10 nM)
Nav1.2	SCN2A	Neurons (CNS)	Data not available	Phenytoin (~50 μ M)
Cav2.2	CACNA1B	Neurons	Data not available	ω -conotoxin GVIA (~1 nM)
Kv7.2/7.3	KCNQ2/KCNQ3	Neurons	Data not available	Retigabine (~0.4 μ M)

Experimental Protocols for Assessing Ion Channel Cross-reactivity

The gold standard for evaluating the effect of a compound on ion channel function is the whole-cell patch-clamp electrophysiology technique.[13] This method allows for the direct measurement of ion currents through channels in their native or heterologously expressed cellular environment.

Whole-Cell Patch-Clamp Protocol for Ion Channel Selectivity Screening

1. Cell Preparation:

- HEK293 or CHO cells stably expressing the human ion channel of interest are cultured on glass coverslips.
- For recording, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.

2. Pipette Preparation:

- Borosilicate glass capillaries are pulled into micropipettes with a tip resistance of 2-5 MΩ when filled with the appropriate intracellular solution.
- The intracellular solution is formulated to be compatible with the specific ion channel being studied and to maintain the health of the cell.

3. Giga-seal Formation:

- The micropipette is lowered onto the surface of a target cell.
- Gentle suction is applied to form a high-resistance seal (>1 GΩ), known as a "giga-seal," between the pipette tip and the cell membrane. This electrically isolates the patch of membrane under the pipette.

4. Whole-Cell Configuration:

- A brief pulse of stronger suction is applied to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.

- The cell is then held in voltage-clamp mode, where the membrane potential is controlled by the amplifier.

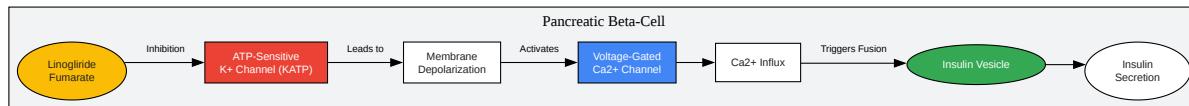
5. Data Acquisition:

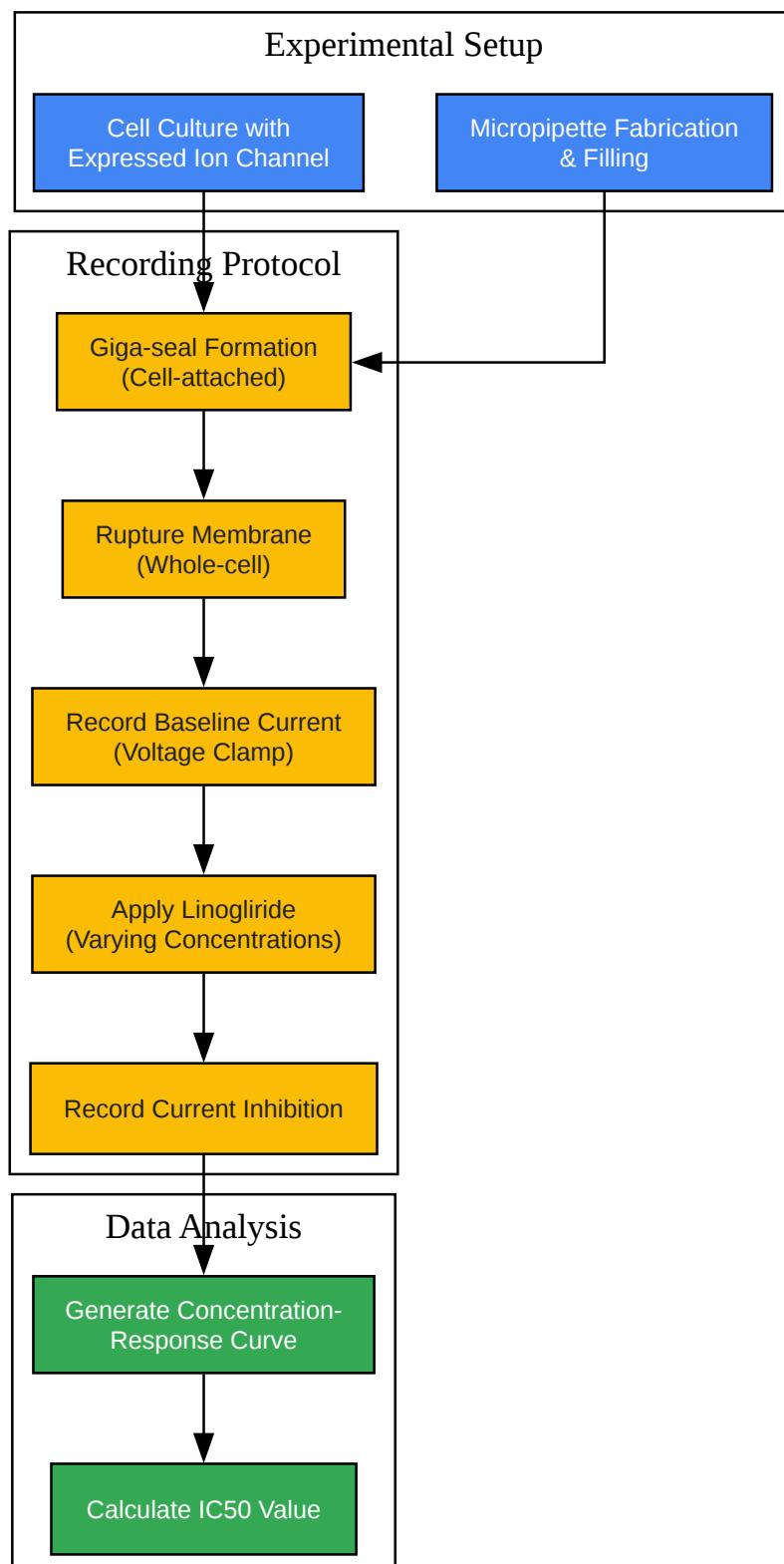
- Specific voltage protocols are applied to elicit ionic currents through the channel of interest.
- Baseline currents are recorded in the absence of the test compound.
- The extracellular solution containing known concentrations of **Linoglitride Fumarate** (or other test compounds) is then perfused into the chamber.
- The effect of the compound on the ion channel current is recorded. The percentage of inhibition is calculated by comparing the current amplitude in the presence and absence of the compound.

6. Data Analysis:

- Concentration-response curves are generated by plotting the percentage of inhibition against the compound concentration.
- The IC₅₀ value (the concentration at which the compound inhibits 50% of the channel's activity) is determined by fitting the data to the Hill equation.

Visualizations



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